molecular formula C15H7Br2Cl2NO3S B11095271 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate

Cat. No.: B11095271
M. Wt: 512.0 g/mol
InChI Key: PKVRYNXIKUREKS-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate is a chemical compound that features a quinoline backbone substituted with chlorine atoms at the 5 and 7 positions, and a sulfonate group attached to a dibromobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline to introduce chlorine atoms at the 5 and 7 positions. This is followed by the sulfonation of the resulting dichloroquinoline with 2,4-dibromobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The quinoline moiety can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and quinoline derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Oxidized quinoline compounds.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: 5,7-Dichloro-8-quinolinol and 2,4-dibromobenzenesulfonic acid.

Scientific Research Applications

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-quinolinol: A chlorinated derivative of quinolinol with similar chemical properties.

    5,7-Diiodo-8-hydroxyquinoline: An iodinated analogue with distinct reactivity.

    5,7-Dichloro-8-hydroxy-2-methylquinoline: A methylated derivative with unique biological activities.

Uniqueness

5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate is unique due to the presence of both chlorine and bromine substituents, which confer distinct chemical reactivity and biological properties. The combination of a quinoline backbone with a sulfonate ester also enhances its versatility in various applications.

Properties

Molecular Formula

C15H7Br2Cl2NO3S

Molecular Weight

512.0 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2,4-dibromobenzenesulfonate

InChI

InChI=1S/C15H7Br2Cl2NO3S/c16-8-3-4-13(10(17)6-8)24(21,22)23-15-12(19)7-11(18)9-2-1-5-20-14(9)15/h1-7H

InChI Key

PKVRYNXIKUREKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=C(C=C(C=C3)Br)Br)N=C1

Origin of Product

United States

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